N-{3-[(2-chlorophenyl)morpholin-4-ylmethyl]-4,5-dimethyl(2-thienyl)}benzamide
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Overview
Description
N-{3-[(2-chlorophenyl)morpholin-4-ylmethyl]-4,5-dimethyl(2-thienyl)}benzamide is a complex organic compound that features a morpholine ring, a chlorophenyl group, and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(2-chlorophenyl)morpholin-4-ylmethyl]-4,5-dimethyl(2-thienyl)}benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Morpholine Derivative: The reaction starts with the formation of the morpholine derivative by reacting 2-chlorobenzaldehyde with morpholine in the presence of a suitable catalyst.
Thienyl Group Introduction:
Coupling Reaction: Finally, the benzamide group is introduced through a coupling reaction with 4,5-dimethyl-2-thiophenecarboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(2-chlorophenyl)morpholin-4-ylmethyl]-4,5-dimethyl(2-thienyl)}benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the chlorophenyl and thienyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-{3-[(2-chlorophenyl)morpholin-4-ylmethyl]-4,5-dimethyl(2-thienyl)}benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{3-[(2-chlorophenyl)morpholin-4-ylmethyl]-4,5-dimethyl(2-thienyl)}benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-3-(4-morpholinylmethyl)benzamide
- 2-(2-chlorophenyl)-N-(3-morpholin-4-ylpropyl)quinoline-4-carboxamide
Uniqueness
N-{3-[(2-chlorophenyl)morpholin-4-ylmethyl]-4,5-dimethyl(2-thienyl)}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
6910-98-1 |
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Molecular Formula |
C24H25ClN2O2S |
Molecular Weight |
441.0 g/mol |
IUPAC Name |
N-[3-[(2-chlorophenyl)-morpholin-4-ylmethyl]-4,5-dimethylthiophen-2-yl]benzamide |
InChI |
InChI=1S/C24H25ClN2O2S/c1-16-17(2)30-24(26-23(28)18-8-4-3-5-9-18)21(16)22(27-12-14-29-15-13-27)19-10-6-7-11-20(19)25/h3-11,22H,12-15H2,1-2H3,(H,26,28) |
InChI Key |
KICZSTPUBXANLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(C2=CC=CC=C2Cl)N3CCOCC3)NC(=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
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